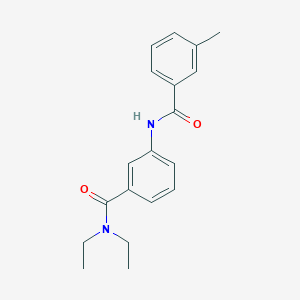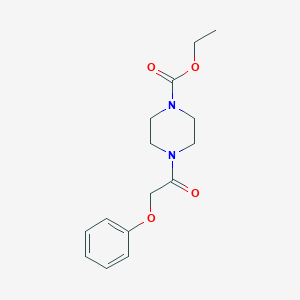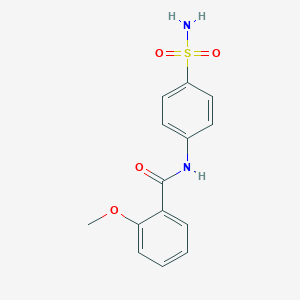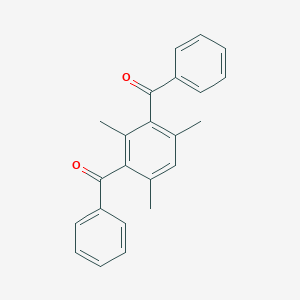
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEAB is a tertiary amine that contains a fluorophenyl and a phenylbut-2-yn-1-ol group.
Applications De Recherche Scientifique
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has been extensively studied for its potential applications in various scientific fields. It has been found to inhibit the activity of aldehyde dehydrogenase (ALDH), which is involved in the metabolism of retinoic acid. This inhibition has been shown to enhance the self-renewal and proliferation of stem cells, making 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol a valuable tool for stem cell research.
In addition, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the ALDH enzyme. 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mécanisme D'action
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol inhibits the activity of ALDH by binding to the enzyme's active site, which prevents the metabolism of retinoic acid. This inhibition leads to an accumulation of retinoic acid, which enhances the self-renewal and proliferation of stem cells. In cancer cells, the inhibition of ALDH leads to an accumulation of toxic aldehydes, which results in cell death.
Biochemical and Physiological Effects:
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has been shown to have a variety of biochemical and physiological effects. In stem cells, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol enhances self-renewal and proliferation by increasing the levels of retinoic acid. In cancer cells, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol induces cell death by inhibiting ALDH and increasing the levels of toxic aldehydes. 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has also been found to have anti-inflammatory properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has several advantages for lab experiments. It is a potent inhibitor of ALDH and has been shown to be effective in vitro and in vivo. 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol is also relatively easy to synthesize and has a high yield. However, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has some limitations. It is a toxic compound that must be handled with care, and its effects on non-target tissues and organs are not well understood.
Orientations Futures
There are several future directions for 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol research. One area of interest is the development of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol as a potential anticancer therapy. Further studies are needed to determine the optimal dosage and administration of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol for cancer treatment. Additionally, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol's effects on other types of stem cells and its potential applications in tissue engineering are areas of interest for future research. Overall, 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol has significant potential for various scientific applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol involves the reaction of 3-fluorophenylacetylene with phenylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with diethylamine and sodium borohydride to yield 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol. This method has been reported to have a yield of up to 90%.
Propriétés
Nom du produit |
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol |
|---|---|
Formule moléculaire |
C20H22FNO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-(diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H22FNO/c1-3-22(4-2)15-9-14-20(23,17-10-6-5-7-11-17)18-12-8-13-19(21)16-18/h5-8,10-13,16,23H,3-4,15H2,1-2H3 |
Clé InChI |
AMRGNGVPYMRCEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
SMILES canonique |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)


![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)


![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
